molecular formula C23H17ClFN3O2 B2969853 2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(m-tolyl)acetamide CAS No. 932458-15-6

2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(m-tolyl)acetamide

Cat. No. B2969853
CAS RN: 932458-15-6
M. Wt: 421.86
InChI Key: RIADVLBINXETBJ-UHFFFAOYSA-N
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Description

2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(m-tolyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a member of the quinazolinone family and has been found to possess a variety of properties that make it a promising candidate for further research.

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

  • Quinazolinyl acetamides, including compounds with structural similarities to the one mentioned, have been investigated for their analgesic and anti-inflammatory activities. For instance, novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides demonstrated potent analgesic and anti-inflammatory properties, with certain derivatives showing higher potency compared to standard drugs like diclofenac sodium (Alagarsamy et al., 2015).

Anticancer Activity

  • Quinazolinone derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Some derivatives displayed significant antimicrobial activity and good anticancer activity, underscoring the potential of quinazoline compounds in anticancer drug development (Mehta et al., 2019).

Antimicrobial Effects

  • Research on the synthesis and evaluation of 6-arylactamido-2,4-diaminoquinazolines and related compounds as folic acid antagonists highlighted their significance in treating infections caused by various microorganisms. These studies indicate the utility of quinazoline derivatives in developing new antimicrobial agents (Hynes & Ashton, 1975).

Anticonvulsant Properties

  • Another study focused on the synthesis of benzothiazole derivatives with acetamido and carbothioamido pharmacophores, highlighting their potential as anticonvulsant agents. The research demonstrates the diverse therapeutic applications of quinazoline-related compounds (Amir et al., 2012).

Fluorination Techniques

  • The fluorination of 2-chloro-3-formylquinolines, a process relevant to modifying quinazoline derivatives for enhanced biological activity, was investigated. This research contributes to the understanding of chemical modifications that can optimize the therapeutic potential of quinazoline-based compounds (Kidwai et al., 1999).

properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN3O2/c1-14-5-4-6-16(11-14)26-21(29)13-28-20-10-9-15(24)12-18(20)22(27-23(28)30)17-7-2-3-8-19(17)25/h2-12H,13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIADVLBINXETBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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